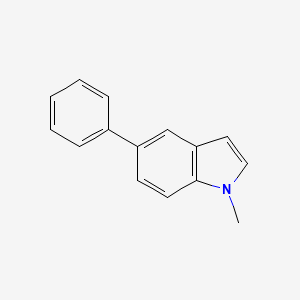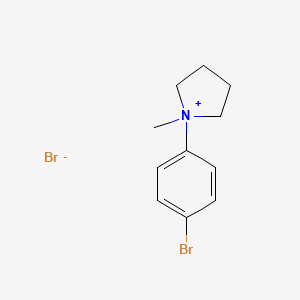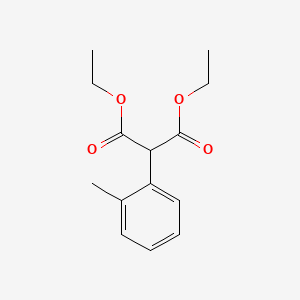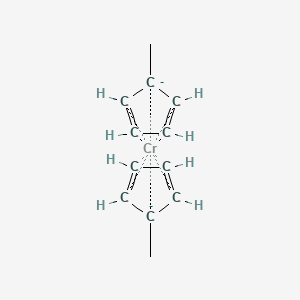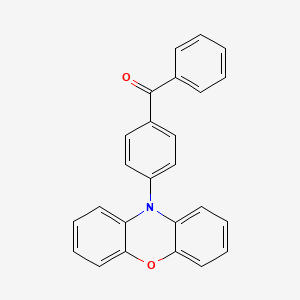
N-Phthalyl-D-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phthalyl-D-glutamine is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the glutamine molecule. The phthaloyl group is a protective group commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phthalyl-D-glutamine typically involves the reaction of phthalic anhydride with D-glutamine. The reaction is carried out in an alkaline aqueous solution, where the pH is controlled between 9.5 and 11.5. The phthalic anhydride reacts with the amine group of D-glutamine to form the phthaloyl derivative. The reaction mixture is then acidified to a pH of less than 4 to precipitate the product, which is then filtered and purified .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often subjected to further purification steps, such as recrystallization, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Phthalyl-D-glutamine can undergo various chemical reactions, including hydrolysis, reduction, and substitution. The phthaloyl group can be removed under acidic or basic conditions, leading to the formation of D-glutamine. The compound can also participate in nucleophilic substitution reactions, where the phthaloyl group is replaced by other nucleophiles .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to remove the phthaloyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophiles such as amines or alcohols can replace the phthaloyl group under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound include D-glutamine, phthalic acid, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
N-Phthalyl-D-glutamine has several applications in scientific research:
Chemistry: It is used as a protected form of D-glutamine in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: this compound is used in the development of pharmaceuticals and as a research tool to study the effects of glutamine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of N-Phthalyl-D-glutamine involves its conversion to D-glutamine upon removal of the phthaloyl group. D-glutamine then participates in various metabolic processes, including protein synthesis, nucleotide synthesis, and energy production. The compound can also modulate the activity of enzymes involved in these processes by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
N-Phthaloyl-L-glutamic acid: Similar in structure but with an L-glutamic acid backbone.
N-Phthaloyl-L-alanyl-L-glutamine: A dipeptide derivative with similar protective groups.
N-Phthaloyl-DL-glutamine: A racemic mixture of D- and L-glutamine derivatives.
Uniqueness
N-Phthalyl-D-glutamine is unique due to its specific stereochemistry (D-form) and the presence of the phthaloyl protective group. This combination makes it particularly useful in stereospecific synthesis and studies involving D-amino acids .
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2R)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m1/s1 |
InChI Key |
JMKLVQRQCLMCIN-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
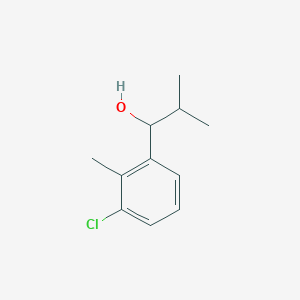
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

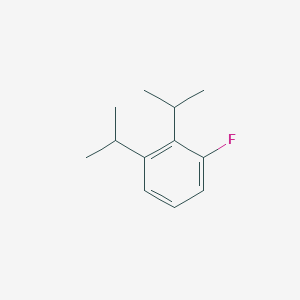
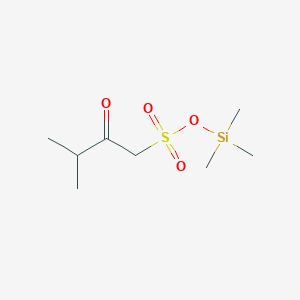

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

